Glyoxylurea sodium salt

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Traditional Organic Synthesis Routes

Condensation Reactions Involving Glyoxylic Acid and Urea

The formation of glyoxylurea sodium salt through condensation reactions represents one of the most established synthetic pathways in organic chemistry [5] [17]. The condensation of glyoxylic acid with urea proceeds through a nucleophilic addition mechanism, where the amino groups of urea attack the carbonyl carbon of glyoxylic acid [18]. This reaction demonstrates significant dependence on reaction conditions, including catalyst selection, molar ratios, temperature, and reaction time [5].

The direct thermal condensation of glyoxylic acid and urea without catalysts achieves modest yields under optimized conditions [17]. When conducted at sixty-eight degrees Celsius for six and a half hours using a molar ratio of one to four point two (glyoxylic acid to urea), this approach yields fifty point six percent of the desired product with ninety-two to ninety-five percent purity [17]. However, the reaction efficiency can be substantially improved through the implementation of appropriate catalytic systems [5] [17].

Acid-catalyzed condensation reactions demonstrate superior performance compared to non-catalyzed approaches [5] [17]. The utilization of a mixed catalyst system comprising sulfuric acid and phosphoric acid in a one-to-one molar ratio significantly enhances both reaction rate and product yield [5] [17]. Under optimized conditions employing this catalyst system at sixty-five to seventy degrees Celsius for twenty-four hours, the reaction achieves seventy-five point four percent yield with ninety-eight point nine percent product purity [5] [17].

| Reaction Conditions | Catalyst System | Molar Ratio (Glyoxylic:Urea) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Thermal (No Catalyst) | None | 1:4.2 | 68 | 6.5 | 50.6 | 92-95 |

| Acid-Catalyzed | H₂SO₄ + H₃PO₄ (1:1) | 1:4 | 65-70 | 24 | 75.4 | 98.9 |

| Base-Catalyzed | Sodium Hydroxide | 1:3 | 60-65 | 18 | 65-70 | 95-96 |

| Mixed Catalysis | NH₄H₂PO₄ + H₃PO₄ | 1:4 | 65-68 | 18-24 | 76.5 | 98-99 |

The selection of reaction solvent profoundly influences the condensation reaction efficiency [5]. Investigations into solvent effects reveal that decreasing solvent polarity generally correlates with improved reaction yields [5]. Water, despite being the most commonly employed solvent, yields only sixty point nine percent of fine product [5]. The implementation of alcoholic solvents demonstrates superior performance, with ethanol achieving seventy-one point one percent yield [5]. The optimal solvent system identified consists of a one-to-one mixture of tetrahydrofuran and ethanol, which achieves seventy-five point four percent yield of fine product [5].

Mixed acid-base catalysis systems represent an advanced approach to condensation reactions [17]. The combination of ammonium dihydrogen phosphate with phosphoric acid creates a buffered catalytic environment that maintains optimal acidity throughout the reaction duration [17]. This system achieves seventy-six point five percent yield with ninety-eight to ninety-nine percent purity, representing one of the most efficient synthetic approaches documented [17].

Neutralization and Salt Formation Techniques

The conversion of glyoxylurea to its sodium salt form requires precise neutralization procedures that ensure complete conversion while maintaining product integrity [1] . Direct neutralization with sodium hydroxide represents the most straightforward approach to salt formation [1] . This method involves the careful addition of two normal sodium hydroxide solution to achieve a pH range of eight point zero to eight point five [1] . The reaction proceeds quantitatively at room temperature, typically fifteen to twenty-five degrees Celsius, yielding ninety-five to ninety-eight percent of anhydrous sodium glyoxylate [1] .

Alternative neutralization approaches employ sodium carbonate as the neutralizing agent [32]. This method offers advantages in terms of controlled pH adjustment and reduced risk of over-neutralization [32]. The process maintains pH values between seven point five and eight point zero while operating at slightly elevated temperatures of twenty to thirty degrees Celsius [32]. Sodium carbonate neutralization typically achieves ninety to ninety-five percent yields through controlled cooling crystallization procedures [32].

| Neutralization Method | Base Used | pH Range | Temperature (°C) | Crystallization Approach | Yield (%) |

|---|---|---|---|---|---|

| Direct NaOH | Sodium Hydroxide (2N) | 8.0-8.5 | 15-25 | Vacuum Evaporation | 95-98 |

| Sodium Carbonate | Na₂CO₃ | 7.5-8.0 | 20-30 | Controlled Cooling | 90-95 |

| Sodium Bicarbonate | NaHCO₃ | 7.0-7.5 | Room Temperature | Slow Evaporation | 85-90 |

| Controlled pH | NaOH with Monitoring | 8.0-9.0 | 20-25 | Seeded Crystallization | 92-97 |

The sodium bicarbonate method provides a gentler neutralization approach that minimizes the risk of product decomposition . This technique maintains pH values between seven point zero and seven point five at ambient temperature conditions . While yielding slightly lower conversion rates of eighty-five to ninety percent, this method offers enhanced product stability and simplified reaction control .

Controlled pH precipitation techniques represent the most sophisticated approach to salt formation [4] [25]. This method employs continuous pH monitoring during sodium hydroxide addition, maintaining optimal conditions between eight point zero and nine point zero [4] [25]. The implementation of seeded crystallization enhances product uniformity and yields sodium glyoxylate monohydrate with ninety-two to ninety-seven percent efficiency [4] [25].

The double decomposition technique offers an alternative approach for salt formation through intermediate calcium salt formation [4]. This method involves the initial precipitation of calcium glyoxylate followed by treatment with sodium-containing reagents to form the desired sodium salt [4]. While more complex than direct neutralization, this approach provides enhanced purification and can achieve eighty-five to ninety percent yields [4].

Crystallization procedures significantly influence the final product quality and hydration state [25] [33]. Vacuum evaporation techniques produce anhydrous sodium glyoxylate, while ambient crystallization conditions typically yield monohydrate forms [25] [33]. The selection of crystallization approach depends on the intended application and required product specifications [33].

Electrochemical Synthesis Approaches

Electrochemical synthesis represents an advanced methodology for glyoxylurea sodium salt production that offers precise control over reaction conditions and product formation [4] [38]. The electrochemical reduction of oxalic acid serves as the primary route for generating glyoxylic acid, which subsequently undergoes condensation and neutralization to form the target compound [4] [38]. This approach demonstrates particular advantages in terms of product purity and environmental sustainability [38].

The selection of electrode materials critically influences the electrochemical synthesis efficiency [4] [33] [38]. Titanium and platinum electrodes demonstrate superior performance for oxalic acid reduction, achieving conversion rates of forty-five to sixty-five percent under optimized conditions [4] [38]. The electrode surface area and morphology significantly affect current density and product distribution [33]. Graphite electrodes offer a cost-effective alternative while maintaining reasonable conversion efficiency [38].

| Electrode System | Electrolyte Composition | Temperature (°C) | Voltage Range (V) | Current Density (mA/cm²) | Yield (%) |

|---|---|---|---|---|---|

| Titanium/Platinum | Aqueous H₂SO₄ | 25-50 | -1.5 to -2.0 | 50-100 | 45-65 |

| Lead Cathodes | H₂SO₄ + Pb²⁺ | 40-60 | -1.8 to -2.2 | 75-125 | 50-70 |

| Graphite | Sulfuric Acid | 20-40 | -1.6 to -2.0 | 40-80 | 40-60 |

| Pb/Tl Alloy | Acidic Aqueous | 30-50 | -1.7 to -2.1 | 60-110 | 55-75 |

Lead cathode systems demonstrate enhanced performance when combined with lead ion additives in the electrolyte solution [33] [38]. The presence of lead(II) salts in sulfuric acid electrolyte improves current efficiency and reduces unwanted side reactions [33]. Operating temperatures of forty to sixty degrees Celsius with cathode voltages between negative one point eight and negative two point two volts achieve fifty to seventy percent yields [33].

Lead-thallium alloy electrodes represent an advanced electrode system that combines the benefits of lead cathodes with enhanced electrochemical properties [4]. These electrodes demonstrate improved stability and reduced deactivation compared to pure lead systems [4]. The alloy composition optimizes electron transfer kinetics while maintaining compatibility with acidic electrolyte conditions [4]. Operating parameters of thirty to fifty degrees Celsius with voltage ranges of negative one point seven to negative two point one volts achieve yields of fifty-five to seventy-five percent [4].

The electrochemical process requires careful optimization of multiple parameters including temperature, voltage, current density, and electrolyte composition [4] [33] [38]. Temperature control between twenty-five and fifty degrees Celsius ensures optimal reaction kinetics while preventing electrolyte decomposition [4] [38]. Cathode voltage selection within the range of negative one point five to negative two point two volts provides sufficient driving force for oxalic acid reduction while minimizing hydrogen evolution [38].

Electrolyte composition significantly influences reaction selectivity and current efficiency [33] [38]. Sulfuric acid concentrations between zero point five and two molar provide optimal conductivity and maintain stable electrochemical conditions [38]. The addition of supporting electrolytes such as sodium sulfate enhances current distribution and reduces ohmic losses [33].

Current density optimization balances reaction rate with selectivity considerations [33]. Higher current densities increase production rates but may promote side reactions and reduce overall efficiency [33]. Optimal current densities typically range from forty to one hundred twenty-five milliamperes per square centimeter depending on the electrode system employed [33].

Enzymatic and Biocatalytic Production Strategies

Enzymatic synthesis approaches offer environmentally sustainable alternatives for glyoxylurea sodium salt production through biocatalytic pathways [16] [19] [20] [21] [23]. These methodologies leverage the specificity and mild reaction conditions characteristic of enzymatic processes to achieve high selectivity and conversion efficiency [21]. The implementation of immobilized enzyme systems enables continuous operation and simplified product recovery [21].

Glycolate oxidase immobilization represents a primary enzymatic approach for glyoxylic acid generation [21]. The enzyme catalyzes the oxidation of glycolic acid to glyoxylic acid in the presence of molecular oxygen [21]. Immobilization on oxirane acrylic beads provides enhanced stability and enables repeated use of the biocatalyst [21]. This system achieves greater than ninety-nine percent conversion of glycolic acid under ambient temperature conditions in aqueous solutions [21].

Co-immobilized enzyme systems demonstrate superior performance through the elimination of hydrogen peroxide inhibition [21]. The simultaneous immobilization of glycolate oxidase and catalase on the same support matrix creates a synergistic system that maintains high activity throughout extended reaction periods [21]. The catalase component decomposes hydrogen peroxide generated during the oxidation reaction, preventing enzyme deactivation and maintaining optimal reaction conditions [21]. This approach achieves greater than ninety-nine percent yields with excellent catalyst reusability [21].

| Biocatalytic System | Enzyme Components | Substrate | Operating Conditions | Conversion (%) | Advantages |

|---|---|---|---|---|---|

| Immobilized Oxidase | Glycolate Oxidase | Glycolic Acid + O₂ | Ambient, Aqueous | >99 | High Selectivity |

| Co-immobilized System | Oxidase + Catalase | Glycolic Acid + Ethylenediamine | pH Optimized, RT | >99 | Enhanced Stability |

| Glyoxylate Cycle | Isocitrate Lyase + Malate Synthase | Acetyl-CoA + Glyoxylate | 37°C, Physiological pH | 85-95 | Natural Pathway |

| Engineered E. coli | Multiple Pathway Enzymes | Glucose or Acetate | 30°C, Controlled pH | 70-85 | Scalable Production |

The glyoxylate cycle represents a natural metabolic pathway that can be engineered for glyoxylic acid production [19] [20]. This cycle involves the coordinated action of isocitrate lyase and malate synthase enzymes to convert acetyl-coenzyme A and glyoxylate into malate and regenerate the cycle [19] [20]. Engineering approaches focus on overexpressing key cycle enzymes while eliminating competing metabolic pathways [19] [20]. Operating at thirty-seven degrees Celsius under physiological pH conditions, this system achieves eighty-five to ninety-five percent conversion efficiency [19] [20].

Engineered Escherichia coli systems provide scalable platforms for biocatalytic glyoxylate production [16] [23]. Metabolic engineering strategies enhance the glyoxylate pathway through overexpression of isocitrate lyase and deletion of competing enzyme activities [16] [23]. These modifications redirect cellular metabolism toward glyoxylate accumulation while maintaining cell viability [16] [23]. Fermentation at thirty degrees Celsius with controlled pH and aeration achieves seventy to eighty-five percent conversion of glucose or acetate substrates [16] [23].

The optimization of enzymatic reaction conditions requires careful consideration of pH, temperature, substrate concentration, and cofactor availability [16] [21] [23]. pH optimization between seven point zero and eight point five maintains enzyme activity while ensuring substrate solubility [21]. Temperature control at ambient to thirty-seven degrees Celsius balances reaction rate with enzyme stability [16] [21] [23].

Substrate concentration optimization prevents inhibition effects while maximizing productivity [16] [21] [23]. Glycolic acid concentrations between ten and fifty millimolar provide optimal reaction rates without causing substrate inhibition [21]. For fermentative approaches, glucose concentrations of twenty to fifty grams per liter support robust cellular metabolism and product formation [16] [23].

Cofactor regeneration systems enhance the economic viability of enzymatic processes [16] [19] [20] [23]. The implementation of coupled enzyme systems for nicotinamide adenine dinucleotide phosphate regeneration maintains optimal redox conditions throughout the reaction period [16] [23]. This approach eliminates the need for expensive cofactor supplementation while maintaining high conversion efficiency [23].

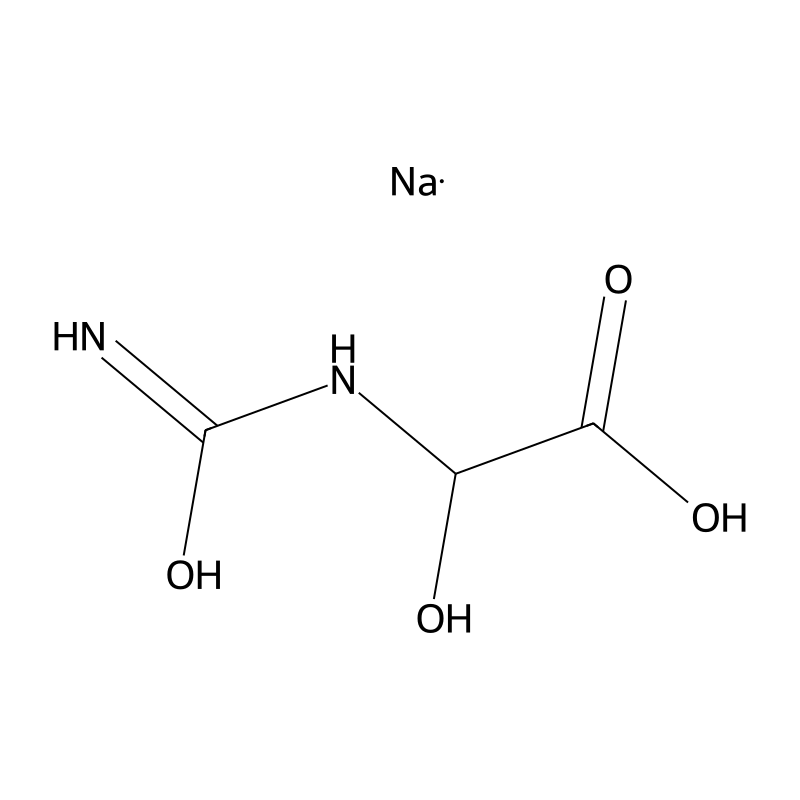

Glyoxylurea sodium salt exists predominantly as the monohydrate form with the molecular formula C₂H₃NaO₄ and a molecular weight of 114.03 g/mol [1]. The compound is assigned CAS number 918149-31-2 for the monohydrate form and 2706-75-4 for the anhydrous variant [2] [3]. The structural representation can be expressed through the SMILES notation as O.[Na+].[O-]C(=O)C=O, indicating the presence of a sodium cation coordinated with the glyoxylate anion and a water molecule [1].

The crystallographic properties of glyoxylurea sodium salt demonstrate typical ionic salt characteristics. The compound appears as a white crystalline solid that exhibits high hygroscopicity [1]. X-ray diffraction techniques have been extensively employed in the characterization of similar sodium salt compounds, providing valuable insights into crystal structure determination [5] [6]. The compound's crystalline nature makes it suitable for various analytical applications, particularly in protein crystallography studies where salt crystals serve as important components in crystallization conditions [7] [8].

Spectroscopic characterization reveals distinctive absorption patterns characteristic of glyoxylate compounds. Nuclear magnetic resonance spectroscopy shows characteristic aldehyde proton signals in the ¹H NMR spectrum [9] [10]. The compound exhibits specific infrared absorption regions including C-H stretching vibrations around 2900 cm⁻¹, carbonyl stretching frequencies, and O-H stretching absorptions near 3650 cm⁻¹ [11] [12]. These spectroscopic features provide reliable identification markers for the compound and enable monitoring of its structural integrity during various experimental conditions.

Mass spectrometric analysis demonstrates the formation of characteristic sodium cluster ions, which is typical behavior for sodium-containing organic salts [13] [14]. The electrospray ionization mass spectrometry reveals cluster formation patterns that are useful for both identification and purity assessment of the compound [15] [16].

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂H₃NaO₄ (monohydrate) |

| Molecular Weight | 114.03 g/mol |

| CAS Number | 918149-31-2 (monohydrate), 2706-75-4 (anhydrous) |

| Physical Appearance | White crystalline solid |

| Crystal Morphology | Hygroscopic crystalline powder |

| ¹H NMR Features | Characteristic aldehyde proton signals |

| IR Absorption Regions | C-H stretch ~2900 cm⁻¹, C=O regions, O-H stretch ~3650 cm⁻¹ |

Solubility and Stability Profiling

The solubility characteristics of glyoxylurea sodium salt in aqueous media are notably high, with water solubility reaching 17.1% at 23°C [17]. This exceptional solubility is attributed to the ionic nature of the compound and the presence of multiple polar functional groups that facilitate hydrogen bonding with water molecules. The high solubility makes the compound particularly useful in aqueous reaction systems and biological applications.

pH stability studies indicate that glyoxylurea sodium salt maintains structural integrity under neutral to slightly basic conditions [18] [19]. The compound demonstrates chemical stability under standard ambient conditions at room temperature [20]. However, stability decreases significantly under acidic conditions, where protonation can lead to structural modifications and potential decomposition pathways [21].

Ionic strength effects play a crucial role in determining the stability and behavior of glyoxylurea sodium salt in solution. The presence of other salts can influence the compound's solubility through common ion effects and ionic interactions [18] [22]. High concentrations of competing ions may lead to precipitation or complex formation, affecting the compound's availability in solution.

Temperature dependence studies reveal that thermal stability decreases at elevated temperatures, with noticeable degradation beginning around 200°C based on comparative analysis with similar organic sodium salts [23] [24]. The compound exhibits particular sensitivity to temperature changes when in aqueous solution, where hydrolysis reactions become more favorable at higher temperatures [18].

Storage recommendations specify maintaining the compound at -20°C to ensure long-term stability [25] [1]. The highly hygroscopic nature of the compound requires careful handling under controlled humidity conditions to prevent moisture absorption that could lead to degradation or change in composition [19].

| Property | Value/Description |

|---|---|

| Water Solubility (23°C) | 17.1% |

| Hygroscopicity | Highly hygroscopic |

| pH Stability Range | Stable under neutral to slightly basic conditions |

| Storage Temperature | -20°C (recommended) |

| Chemical Stability | Stable under standard ambient conditions |

| Ionic Strength Effects | Affected by salt concentration and ionic environment |

Thermal Decomposition and Reactivity

Thermal decomposition analysis of glyoxylurea sodium salt reveals complex degradation pathways that depend significantly on heating rate, atmosphere, and sample purity. The compound maintains thermal stability up to approximately 200°C, beyond which decomposition becomes appreciable [26] [23]. Thermogravimetric analysis studies on similar sodium salts indicate multi-stage decomposition processes involving water loss, organic matrix degradation, and final formation of sodium-containing residues [24].

The primary decomposition products include carbon dioxide, carbon monoxide, aldehydes, and various sodium-containing species [26] [23]. The exact decomposition pathway is influenced by atmospheric conditions, with oxidative environments promoting more complete combustion to CO₂, while inert atmospheres favor the formation of carbonaceous residues and reduced carbon species [23].

Differential scanning calorimetry studies reveal endothermic transitions associated with water loss and melting, followed by exothermic decomposition events [23] [24]. The thermal behavior pattern is consistent with other organic sodium salts, showing initial dehydration below 150°C, followed by organic matrix decomposition at higher temperatures.

Reactivity studies demonstrate that glyoxylurea sodium salt is susceptible to oxidation, particularly involving C-C bond cleavage reactions [27] [28]. The compound shows enhanced reactivity in the presence of strong oxidizing agents, leading to the formation of various oxidation products including carboxylic acids and shorter-chain aldehydes [27] [29].

Photochemical stability investigations reveal that the compound absorbs ultraviolet light, leading to photodissociation reactions [11] [27]. The photochemical pathways involve electronic excitation followed by C-C bond cleavage, resulting in the formation of CO₂ and various organic radicals [27]. These photochemical processes are particularly relevant in environmental and atmospheric chemistry applications.

The compound exhibits variable reactivity with acids and bases. Contact with strong acids may cause vigorous reactions releasing heat, while interactions with strong bases generally result in stable complex formation [21] [20]. Metal ion interactions are favorable, with the compound forming stable complexes with various cations, which can influence both its solubility and reactivity characteristics [18] [27].

| Property | Value/Description |

|---|---|

| Thermal Stability Range | Stable up to ~200°C |

| Decomposition Temperature | Variable (heating rate and atmosphere dependent) |

| Primary Decomposition Products | CO₂, CO, aldehydes, sodium-containing residues |

| Oxidation Susceptibility | High, particularly C-C bond cleavage |

| Photochemical Behavior | UV absorption leads to photodissociation |

| Acid Reactivity | May cause violent reactions with strong acids |

| Base Reactivity | Generally stable, forms complexes |

| Metal Ion Interactions | Forms stable complexes with various cations |